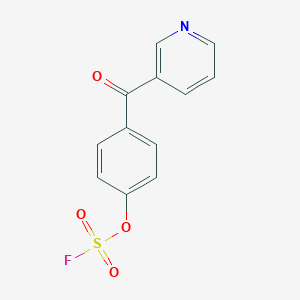

3-(4-Fluorosulfonyloxybenzoyl)pyridine

説明

3-(4-Fluorosulfonyloxybenzoyl)pyridine is a pyridine-derived compound featuring a fluorosulfonyloxybenzoyl substituent. These compounds are characterized by their ability to inhibit lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme implicated in cancer progression via epigenetic regulation .

特性

IUPAC Name |

3-(4-fluorosulfonyloxybenzoyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO4S/c13-19(16,17)18-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBMTKSHGYHOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another approach involves the use of the Umemoto reaction, which introduces fluorine atoms into aromatic rings .

Industrial Production Methods

Industrial production of fluorinated pyridines typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for high yield and purity. For example, the Suzuki–Miyaura coupling reaction is widely used in industrial settings due to its mild reaction conditions and high efficiency .

化学反応の分析

Types of Reactions

3-(4-Fluorosulfonyloxybenzoyl)pyridine can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(4-Fluorosulfonyloxybenzoyl)pyridine can yield pyridine derivatives with additional oxygen-containing functional groups .

科学的研究の応用

3-(4-Fluorosulfonyloxybenzoyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.

Industry: Utilized in the development of advanced materials, such as proton-conducting polymers for fuel cells.

作用機序

The mechanism of action of 3-(4-Fluorosulfonyloxybenzoyl)pyridine involves its interaction with specific molecular targets. For instance, it can bind to proteins and enzymes, forming covalent bonds through sulfur (VI) fluoride exchange (SuFEx) chemistry . This interaction can inhibit the activity of certain enzymes or alter protein function, making it useful in biochemical research and therapeutic applications .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Features

- 3-(4-Fluorosulfonyloxybenzoyl)pyridine : Contains a pyridine ring linked to a fluorosulfonyloxybenzoyl group. The fluorosulfonyl moiety may enhance electrophilic reactivity or binding affinity.

- 3-(Piperidin-4-ylmethoxy)pyridine derivatives : Feature a pyridine core substituted with a piperidin-4-ylmethoxy group, which enhances LSD1 inhibition through hydrophobic and electrostatic interactions with the enzyme’s substrate-binding pocket .

Table 1: Structural Modifications and Impact on Activity

Enzymatic Activity and Selectivity

- LSD1 Inhibition : 3-(Piperidin-4-ylmethoxy)pyridine derivatives exhibit potent LSD1 inhibition (Ki = 29 nM for compound 17 ) via competitive binding to the substrate site, as shown by enzyme kinetics and docking studies . Substitutions at the R6 position (e.g., -CF₃, -OCF₃) enhance activity by 39–79× compared to unsubstituted analogs .

- Selectivity: These compounds show >160× selectivity for LSD1 over monoamine oxidases (MAO-A/B), critical for minimizing off-target effects in the central nervous system .

Table 2: Enzymatic Profiles of Representative Compounds

| Compound | LSD1 Ki (nM) | MAO-A Selectivity | MAO-B Selectivity | Mechanism |

|---|---|---|---|---|

| 17 | 29 | >160× | >640× | Competitive |

| 22 | 39 | >100× | >200× | Competitive |

| 5 | 2300 | N/A | N/A | Competitive |

Cellular Activity

- Antiproliferative Effects: Potent LSD1 inhibitors (e.g., compound 17) reduce proliferation in MLL-rearranged leukemia and breast cancer cells (EC₅₀ = 0.28–8.6 µM) while sparing normal fibroblasts .

- Epigenetic Modulation : These compounds increase H3K4me2 levels in MV4-11 leukemia cells, confirming on-target LSD1 inhibition .

Mechanistic Insights and Binding Modes

Molecular Docking and Binding Interactions

- 3-(Piperidin-4-ylmethoxy)pyridine derivatives bind LSD1’s substrate pocket, forming interactions with residues Asp555, Phe538, and Tyr761. The piperidine moiety enhances hydrophobic contacts, while para-substituents optimize steric and electronic complementarity .

- Fluorosulfonyloxybenzoyl analogs : Hypothesized to engage similar residues, but the fluorosulfonyl group may introduce unique hydrogen-bonding or covalent interactions (unverified in current data).

Enzyme Kinetics

- Competitive inhibition is observed for 3-(piperidin-4-ylmethoxy)pyridine derivatives, with binding affinity directly correlated to substituent bulk and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。